molecular formula C8H9F3N2 B13087371 (R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline

(R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline

Cat. No.: B13087371
M. Wt: 190.17 g/mol
InChI Key: OBHDPXUAHBSVPI-SSDOTTSWSA-N
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Description

®-4-(1-Amino-2,2,2-trifluoroethyl)aniline is a chiral compound with a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline typically involves the introduction of a trifluoromethyl group to an aniline derivative. One common method is through the reaction of 4-nitroaniline with a trifluoromethylating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

®-4-(1-Amino-2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol
  • ®-3-(1-Amino-2,2,2-trifluoroethyl)aniline

Uniqueness

®-4-(1-Amino-2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

4-[(1R)-1-amino-2,2,2-trifluoroethyl]aniline

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2/t7-/m1/s1

InChI Key

OBHDPXUAHBSVPI-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)N

Origin of Product

United States

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